Electron Beam and X-Ray Sensitivity
In a systematic comparison of metal methacrylates as sensitizers for poly(methyl methacrylate) (PMMA) electron resists, lead(II) methacrylate conferred the highest sensitivity enhancement among the metals studied. Lead improved sensitivity to electrons and X-rays by a factor of approximately 3 relative to unmodified PMMA, ranking above barium, strontium, and calcium in that order [1]. The optimal lead concentration for maximum contrast was determined to be 3 wt% [1]. This head-to-head comparison establishes lead(II) methacrylate as the most effective sensitizer within this metal methacrylate series for electron beam lithography applications [1].
| Evidence Dimension | Electron and X-ray sensitivity enhancement factor relative to unmodified PMMA |
|---|---|
| Target Compound Data | Sensitivity increased by factor of ~3; maximum contrast at 3 wt% lead concentration |
| Comparator Or Baseline | Unmodified PMMA (baseline); ranking: Lead > Barium > Strontium > Calcium |
| Quantified Difference | Lead provides approximately 3× sensitivity improvement; ranked highest among four metal methacrylates tested |
| Conditions | Copolymers of methyl methacrylate with metal methacrylates; electron and X-ray exposure |
Why This Matters
For electron beam lithography and X-ray resist applications, selection of lead(II) methacrylate over calcium or strontium methacrylate yields a threefold increase in sensitivity, directly reducing exposure time and improving process throughput.
- [1] Webb DJ, Hatzakis M. Metal methacrylates as sensitizers for poly methyl methacrylate electron resists. Journal of Vacuum Science and Technology. 1979;16(6):2008–2013. View Source
